2-Methyl-2,6-diazaspiro[3.4]octan-7-one
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Overview
Description
2-Methyl-2,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18298 g/mol This compound is part of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one involves several steps, typically starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable amine with a ketone under controlled conditions to form the spirocyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Specific details on industrial-scale synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Methyl-2,6-diazaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides).
Scientific Research Applications
2-Methyl-2,6-diazaspiro[3.4]octan-7-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octan-7-one, particularly as a sigma-1 receptor antagonist, involves binding to the sigma-1 receptor. This interaction modulates the receptor’s activity, leading to enhanced analgesic effects when used in conjunction with opioids. The compound’s ability to prevent opioid tolerance is attributed to its influence on the receptor’s signaling pathways .
Comparison with Similar Compounds
2-Methyl-2,6-diazaspiro[3.4]octan-7-one can be compared to other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: Similar in structure but with different physicochemical properties due to the presence of a hydrochloride group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Another spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of this compound lies in its specific structural features and its potential as a sigma-1 receptor antagonist, which sets it apart from other spirocyclic compounds.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C7H12N2O/c1-9-4-7(5-9)2-6(10)8-3-7/h2-5H2,1H3,(H,8,10) |
InChI Key |
XBASBPYVSWGLJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
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